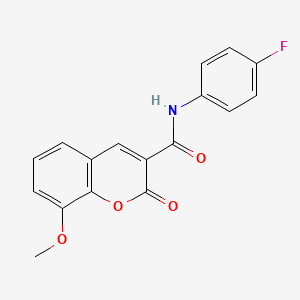![molecular formula C22H19N3S B2755248 2-[(4-methylbenzyl)sulfanyl]-3H-indol-3-one N-phenylhydrazone CAS No. 478033-12-4](/img/structure/B2755248.png)
2-[(4-methylbenzyl)sulfanyl]-3H-indol-3-one N-phenylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(4-methylbenzyl)sulfanyl]-3H-indol-3-one N-phenylhydrazone” is a chemical compound with the molecular formula C22H19N3S . It appears to contain an indole core, which is a common structure in many natural products and pharmaceuticals.
Molecular Structure Analysis
The molecular structure of this compound would be based on the indole core, with additional functional groups attached. The presence of the sulfanyl group and the phenylhydrazone could significantly affect the compound’s reactivity and properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfanyl group could make it more polar, while the indole core could contribute to its aromaticity .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Studies on azopyrazole derivatives, including phenylhydrazones, have shown that certain compounds exert moderate to potent antibacterial activity against pathogens like Staphylococcus aureus, Staphylococcus epidermidis, and Streptococcus pyogenes. This highlights the potential of phenylhydrazone derivatives in developing new antibacterial agents (Ergenç, Durgun, & Otük, 1992).
Catalytic Applications
Research on the ruthenium-catalyzed hydroarylation and one-pot twofold unsymmetrical C-H functionalization of arenes demonstrates the utility of phenyl sulfoximine (MPS) as a directing group. This method allows for the efficient synthesis of complex molecules, including dihydrobenzofurans and indolines, showcasing the versatility of these compounds in synthetic chemistry (Ghosh, Rit, Ramesh, & Sahoo, 2016).
Materials Science
The design and synthesis of copper metal–organic systems based on new flexible carboxylate ligands have led to the creation of metal–organic complexes with unique structures. These complexes have applications in materials science, particularly in the development of coordination polymers with potential use in catalysis, gas storage, and separation processes (Dai, He, Gao, Ye, Qiu, & Sun, 2009).
Enzyme Inhibition
Novel 1H-indole-2,3-dione 3-thiosemicarbazones with a 3-sulfamoylphenyl moiety have been identified as selective inhibitors of human carbonic anhydrases (hCAs), particularly hCA II. These findings are significant for the development of new therapeutic agents targeting hCAs, which are implicated in various diseases, including glaucoma and cancer (Eraslan-Elma, Akdemir, Berrino, Bozdağ, Supuran, & Karalı, 2022).
Synthesis and Characterization
The synthesis and characterization of a novel class of cyclooxygenase inhibitors, 4-(aryloyl)phenyl methyl sulfones, highlight their potential in the development of new anti-inflammatory drugs. These compounds exhibit significant inhibition of COX-1 and COX-2 isoenzymes, suggesting their utility in treating inflammation-related conditions (Harrak, Casula, Basset, Rosell, Plescia, Raffa, Cusimano, Pouplana, & Pujol, 2010).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-[(4-methylphenyl)methylsulfanyl]-1H-indol-3-yl]-phenyldiazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3S/c1-16-11-13-17(14-12-16)15-26-22-21(19-9-5-6-10-20(19)23-22)25-24-18-7-3-2-4-8-18/h2-14,23H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYANZARVAASDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=C(C3=CC=CC=C3N2)N=NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

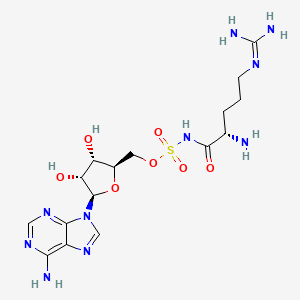
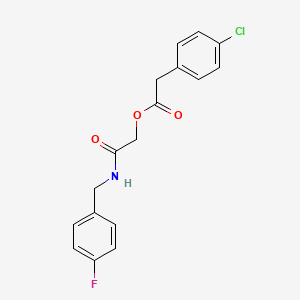
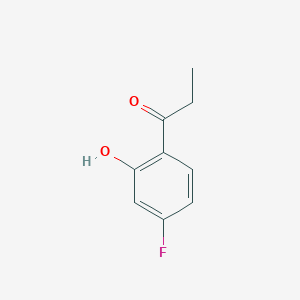
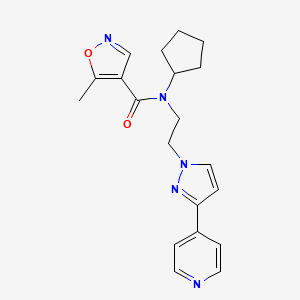
![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2755174.png)
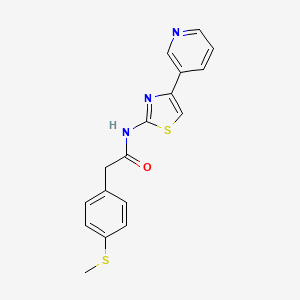
![N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide](/img/structure/B2755177.png)
![6-[(E)-2-(2-methylphenyl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B2755180.png)
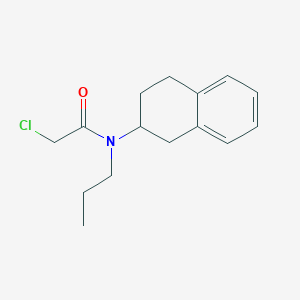

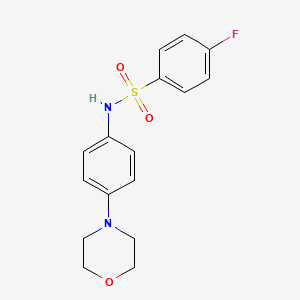
![ethyl 4-{2-[(adamantan-1-yl)formamido]-3-methylbutanamido}benzoate](/img/structure/B2755184.png)
